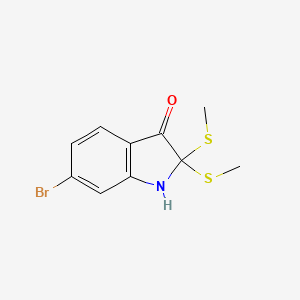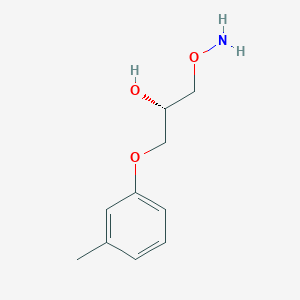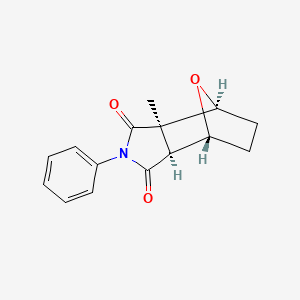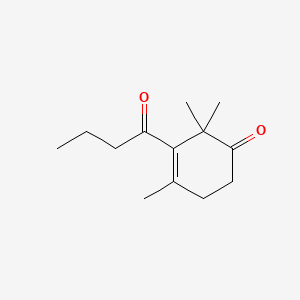
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is an organic compound with the molecular formula C₁₃H₁₈O₂. It is also known as 3-Keto-β-ionone. This compound is characterized by its cyclohexenone structure with a butyl group and three methyl groups attached. It is commonly used in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one typically involves the aldol condensation of 2,2,4-trimethyl-1,3-cyclohexanedione with butanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-3 hours. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexenones
Scientific Research Applications
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-3-(1-oxobutyl)-1-cyclohexanone
- 3-Keto-β-ionone
- 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one
Uniqueness
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is unique due to its specific structural features, including the presence of a butyl group and three methyl groups on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-butanoyl-2,2,4-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H2,1-4H3 |
InChI Key |
WLRXAHHQMZYAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(CCC(=O)C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
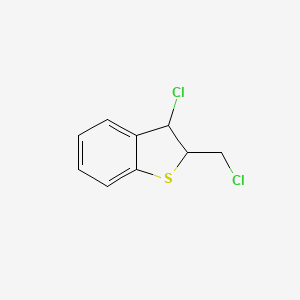
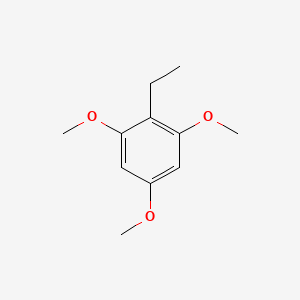
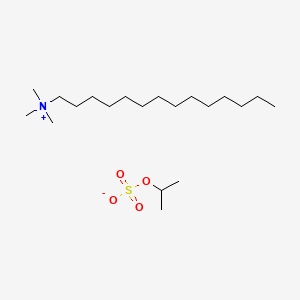
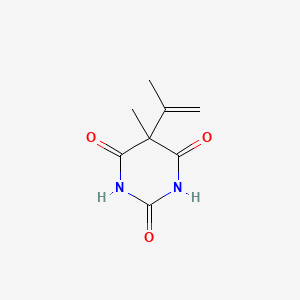

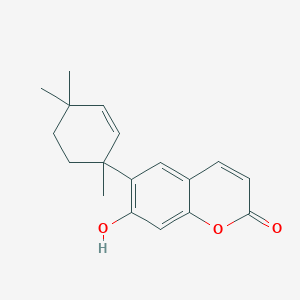
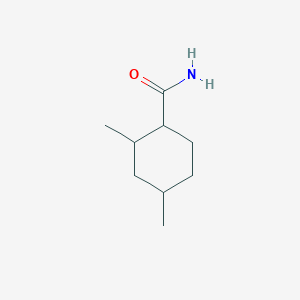
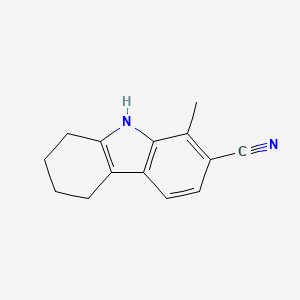
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
